2-Chloro-3-phenylquinoxaline
CAS No.: 7065-92-1
Cat. No.: VC21409311
Molecular Formula: C17H19N3O4S
Molecular Weight: 240.69g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7065-92-1 |
---|---|
Molecular Formula | C17H19N3O4S |
Molecular Weight | 240.69g/mol |
IUPAC Name | 1-[3-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]phenyl]ethanone |
Standard InChI | InChI=1S/C17H19N3O4S/c1-13(21)14-3-2-4-15(11-14)19-17-6-5-16(12-18-17)25(22,23)20-7-9-24-10-8-20/h2-6,11-12H,7-10H2,1H3,(H,18,19) |
Standard InChI Key | KPGPIQKEKAEAHM-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC(=CC=C1)NC2=NC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC2=NC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Introduction
Structural and Chemical Profile
Molecular Identity and Physicochemical Properties
2-Chloro-3-phenylquinoxaline is characterized by a quinoxaline core substituted with chlorine at position 2 and a phenyl group at position 3. Key properties include:
Property | Value | Source |
---|---|---|
IUPAC Name | 2-chloro-3-phenylquinoxaline | |
Molecular Formula | C₁₄H₉ClN₂ | |
Molecular Weight | 240.69 g/mol | |
Solubility (pH 7.4) | 0.6 µg/mL | |
Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2Cl |
The compound’s low aqueous solubility necessitates formulation with organic solvents or lipid-based carriers for biological assays.
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the aromatic protons (δ 7.6–8.1 ppm) and the chlorine atom’s electronic effects on neighboring carbons . Mass spectrometry confirms the molecular ion peak at m/z 240.69, consistent with its formula.
Synthesis and Scalable Production
Laboratory-Scale Synthesis
A novel photochemical method employs ortho-diisocyanoarenes, aryl sulfinic acids, and trichloroisocyanuric acid (CCA) under white LED irradiation (20°C, 24 h), achieving 74% yield . Key steps include:
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Reaction Setup: Combine 0.5 mmol diisocyanoarene, 1.5 mmol sulfinic acid, and 0.7 mmol CCA in benzotrifluoride (BTF).
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Photolysis: Irradiate at 20°C under N₂ for 24 h.
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Workup: Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography .
Industrial Manufacturing
While specific protocols remain proprietary, scalable adaptations likely utilize continuous flow reactors to enhance yield and safety. Palladium-catalyzed cross-couplings and microwave-assisted reactions are under exploration to reduce reaction times .
Reactivity and Derivative Formation
Nucleophilic Substitution
The chlorine atom undergoes substitution with nucleophiles like amines or thiols. For example, refluxing with potassium hydrosulfide (KHS) in ethanol-water (8:2) yields 3-phenylquinoxaline-2-thiol (91% yield) :
Transition Metal-Catalyzed Coupling
Copper(I)-mediated amination with isobutylamine produces N-isobutyl-3-phenylquinoxalin-2-amine (CuI, dioxane, reflux, 24 h) . This derivative shows enhanced lipophilicity for blood-brain barrier penetration.
Biological Activity and Mechanisms
Anticancer Efficacy
In leukemia HL60 and colorectal HCT-116 cells, 2-chloro-3-phenylquinoxaline induces apoptosis via mitochondrial depolarization and caspase-3 activation . Comparative IC₅₀ data:
Structure-Activity Relationships (SAR)
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Chlorine Substitution: Essential for DNA intercalation and topoisomerase II inhibition .
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Phenyl Group: Enhances hydrophobic interactions with kinase ATP-binding pockets .
Applications in Drug Development
Lead Optimization
Derivatives like methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates exhibit improved pharmacokinetics (e.g., oral bioavailability ≥60%) .
Targeted Delivery Systems
Nanoparticle-encapsulated formulations (e.g., PLGA nanoparticles) reduce off-target toxicity while enhancing tumor accumulation .
Comparative Analysis with Analogues
3-Phenylquinoxaline vs. 2-Chloro-3-phenylquinoxaline
Parameter | 3-Phenylquinoxaline | 2-Chloro-3-phenylquinoxaline |
---|---|---|
Reactivity | Low (no leaving group) | High (Cl substitution) |
Anticancer IC₅₀ | >10 µM | 1.9 µM |
LogP | 2.8 | 3.5 |
The chlorine atom augments both reactivity and bioactivity, enabling covalent target engagement .
Future Directions and Challenges
Green Chemistry Approaches
Solvent-free mechanochemical synthesis and biocatalytic methods are under investigation to reduce E-factors (kg waste/kg product) .
Resistance Mitigation
Combination therapies with checkpoint inhibitors (e.g., anti-PD-1) may overcome tumor resistance observed in in vivo models .
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